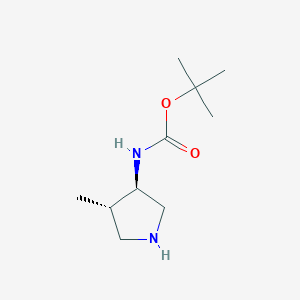







|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is subjected to catalytic reduction at 60° C. under atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
After the catalytic reduction, the catalyst is removed off by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is recrystallized from ethyl acetate-petroleum ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is subjected to catalytic reduction at 60° C. under atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
After the catalytic reduction, the catalyst is removed off by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is recrystallized from ethyl acetate-petroleum ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is subjected to catalytic reduction at 60° C. under atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
After the catalytic reduction, the catalyst is removed off by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is recrystallized from ethyl acetate-petroleum ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is subjected to catalytic reduction at 60° C. under atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
After the catalytic reduction, the catalyst is removed off by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is recrystallized from ethyl acetate-petroleum ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |